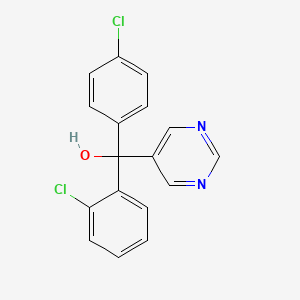

Fenarimol

概要

説明

Fenarimol is a fungicide that is used to control rusts, blackspot, and mildew fungi. It is commonly used on ornamental plants, trees, lawns, tomatoes, peppers, eggplants, cucumbers, and melons. The primary use of Fenarimol is to control powdery mildew .

Synthesis Analysis

Fenarimol is synthesized by the reaction of 2,4’-dichloro benzophenone with an organolithium pyrimidine made via bromine-lithium exchange .

Molecular Structure Analysis

The molecular formula of Fenarimol is C17H12Cl2N2O. It has an average mass of 331.196 Da and a monoisotopic mass of 330.032654 Da .

Chemical Reactions Analysis

Fenarimol inhibits the biosynthesis of important steroid molecules in fungi by blocking the CYP51 enzyme . It also exhibits potent inhibitory activity against Brassinosteroid (BR) biosynthesis .

Physical And Chemical Properties Analysis

Fenarimol is a colorless powder with an aromatic odor. It has a melting point of 117 to 119 °C and decomposes at a boiling point of 240 °C. It is soluble in acetone, xylene, and methanol, and has a solubility in water of 13.7 mg/L at 25 °C .

科学的研究の応用

Inhibition of Brassinosteroid Biosynthesis

Fenarimol is known to inhibit brassinosteroid biosynthesis . Brassinosteroids (BRs) are plant-specific polyhydroxysteroids that are structurally similar to cholesterol-derived animal steroid hormones and the insect molting hormones ecdysteroids . They are important signal mediators that regulate broad aspects of plant growth and development . Fenarimol induces dwarfism and the open cotyledon phenotype of Arabidopsis seedlings in the dark . The IC 50 value for Fenarimol to inhibit stem elongation of Arabidopsis seedlings grown in the dark was approximately 1.8 ± 0.2 μM .

Inhibition of Ecdysteroid Biosynthesis

Fenarimol, an inhibitor of the biosynthesis of ecdysteroids (ECs) in the animal kingdom, also affects the content of endogenous ECs in plants . ECs are steroid hormones originally found in the animal kingdom where they function as insect molting hormones . A relatively high number of these substances can also be formed in plant cells . Fenarimol was shown to significantly decrease the level of naturally occurring ECs in experimental plants .

Plant Growth Regulation

Fenarimol has been used in research to study its effects on plant growth regulation . By inhibiting the biosynthesis of brassinosteroids, Fenarimol can significantly affect the growth and development of plants .

Fungicide

Fenarimol is a pyrimidine-type fungicide . It has been used in agricultural applications to control fungal diseases in crops .

Research Tool in Plant Physiology

Due to its effects on plant hormone biosynthesis, Fenarimol has been used as a research tool in plant physiology . It can help researchers understand the role of brassinosteroids and ecdysteroids in plant growth and development .

Potential Use in Studies Related to Biosynthesis and Physiological Function of Ecdysteroids

Fenarimol’s ability to significantly decrease the level of naturally occurring ECs in experimental plants may indicate its potential use in studies related to the biosynthesis and physiological function of these substances in plants .

作用機序

Target of Action

Fenarimol primarily targets the brassinosteroid biosynthesis pathway . Brassinosteroids (BRs) are plant-specific polyhydroxysteroids that regulate broad aspects of plant growth and development . Fenarimol also binds competitively to the androgen receptor .

Mode of Action

Fenarimol exhibits potent inhibitory activity against BR biosynthesis . It interferes with the side chain hydroxylation of BR biosynthesis from campestanol to teasterone . The binding affinity of Fenarimol to purified recombinant CYP90D1, a key enzyme in the BR biosynthesis pathway, is high, with a Kd value of approximately 0.79 μM .

Biochemical Pathways

Fenarimol affects the brassinosteroid biosynthesis pathway . This pathway is crucial for plant growth and development. By inhibiting this pathway, Fenarimol disrupts the normal functioning of plants, leading to dwarfism and other developmental abnormalities .

Pharmacokinetics

A minimal-pbtk model has been constructed to predict the kinetic profile of fenarimol in rats and humans . The model suggests that Fenarimol may have different bioavailability and distribution profiles in different species .

Result of Action

Fenarimol’s action results in the inhibition of BR biosynthesis, leading to dwarfism and the open cotyledon phenotype of Arabidopsis seedlings in the dark . It also induces a deficiency in BR in Arabidopsis . In addition, Fenarimol has been found to affect growth and development by interfering with cellular mechanisms of regeneration, such as cell proliferation, migration, and differentiation/dedifferentiation .

Action Environment

Fenarimol is a foliar fungicide with systemic, curative, and protective action . It has a low aqueous solubility but is soluble in many organic solvents . Fenarimol may be very persistent in soils and aquatic systems depending upon local conditions . Environmental factors such as light, temperature, and soil composition may influence the action, efficacy, and stability of Fenarimol .

Safety and Hazards

将来の方向性

As of early 2018, derivatives of Fenarimol were being researched in an open-source manner for possible treatment of eumycetoma . There are also studies exploring the effects of Fenarimol on the regenerative potential of echinoderms . Furthermore, Fenarimol has been found to significantly decrease the level of naturally occurring Ecdysteroids (ECs) in experimental plants, indicating its potential use in studies related to the biosynthesis and physiological function of these substances in plants .

特性

IUPAC Name |

(2-chlorophenyl)-(4-chlorophenyl)-pyrimidin-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O/c18-14-7-5-12(6-8-14)17(22,13-9-20-11-21-10-13)15-3-1-2-4-16(15)19/h1-11,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOWDZOIZKMVAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)(C3=CN=CN=C3)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O | |

| Record name | FENARIMOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032390 | |

| Record name | Fenarimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pure white crystalline solid. Used as a fungicide. Irritates skin and mucous membranes., Solid | |

| Record name | FENARIMOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Fenarimol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Fenarimol | |

CAS RN |

60168-88-9 | |

| Record name | FENARIMOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenarimol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60168-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenarimol [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060168889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Pyrimidinemethanol, .alpha.-(2-chlorophenyl)-.alpha.-(4-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fenarimol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-dichloro-α(pyrimidin-5-yl)benzhydryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENARIMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O088GU930Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

117 - 119 °C | |

| Record name | (±)-Fenarimol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

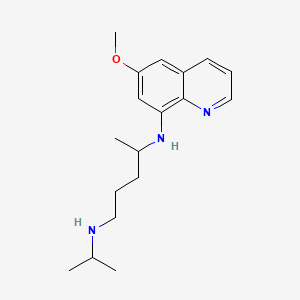

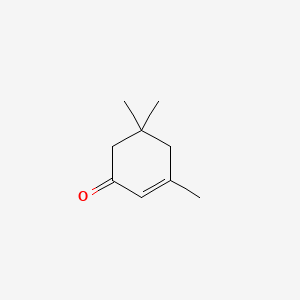

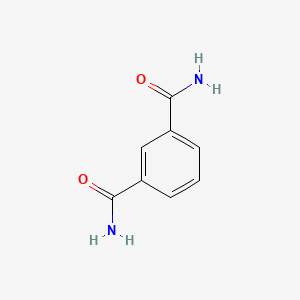

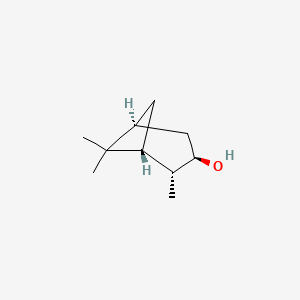

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of fenarimol?

A1: Fenarimol, a pyrimidine carbinol fungicide, primarily acts by inhibiting the enzyme 14α-sterol demethylase (CYP51) in fungi. [, , ] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. [, ]

Q2: What are the downstream consequences of fenarimol's inhibition of 14α-sterol demethylase?

A2: Inhibiting 14α-sterol demethylase disrupts the production of ergosterol, leading to several downstream effects on fungal cells. These include:

- Altered membrane fluidity and permeability: The depletion of ergosterol and accumulation of abnormal sterol precursors affect the structural integrity and function of fungal cell membranes. [, ]

- Impaired fungal growth and development: The compromised membrane integrity and disrupted sterol balance hinder various cellular processes, ultimately leading to growth inhibition and developmental abnormalities in fungi. [, , , ]

- Reduced sporulation: Fenarimol can also inhibit the formation of conidia (asexual spores) in some fungal species, further suppressing disease spread. []

Q3: What is the molecular formula and weight of fenarimol?

A3: Fenarimol's molecular formula is C17H12Cl2N2O, and its molecular weight is 331.20 g/mol.

Q4: Is there any spectroscopic data available for fenarimol?

A4: While the provided research does not explicitly detail specific spectroscopic data, various analytical methods have been employed to characterize and quantify fenarimol, including:

- Gas Chromatography with Electron Capture Detection (GC-ECD): This technique is frequently used to determine fenarimol residues in various matrices. [, , , ]

- High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This method offers high sensitivity and selectivity for fenarimol analysis. [, ]

- High-Performance Liquid Chromatography with Diode Array Detection and Mass Spectrometry Detection (HPLC-DAD/MSD): This advanced technique combines the separation power of HPLC with the identification capabilities of mass spectrometry for detailed analysis. []

Q5: How does fenarimol perform under various environmental conditions?

A5: Research suggests that fenarimol can degrade in the environment, and its dissipation rate is influenced by factors like temperature, sunlight exposure, and the presence of other chemicals. [, , ] Studies have examined its breakdown in different solvents, on plant surfaces, and in soil. [, , ]

Q6: Does fenarimol exhibit any phytotoxicity to plants?

A6: While generally considered safe for various crops at recommended doses, excess application of fenarimol can induce phytotoxic effects on certain plants, including grapevines. [] Symptoms of phytotoxicity can include stunting, leaf deformation, and necrosis. []

Q7: Does fenarimol possess any catalytic properties?

A7: Fenarimol is not known to exhibit catalytic properties. Its primary mode of action involves binding to and inhibiting the enzymatic activity of 14α-sterol demethylase, rather than catalyzing a chemical reaction. [, ]

Q8: How does the structure of fenarimol relate to its activity and selectivity?

A8: Specific structural features are crucial for fenarimol's activity and selectivity.

- Pyrimidine ring: This moiety is essential for binding to the active site of 14α-sterol demethylase. [, ]

- Chlorine substitutions: These groups contribute to the compound's lipophilicity, influencing its ability to penetrate fungal cell membranes. [, ]

- Hydroxyl group: This functional group is thought to participate in hydrogen bonding interactions within the enzyme's active site. [, ]

Q9: Are there any specific formulation strategies employed to enhance fenarimol's stability, solubility, or bioavailability?

A9: While the provided research does not detail specific formulation strategies, it highlights that fenarimol is often formulated as an emulsifiable concentrate (EC) for agricultural applications. [, , ] EC formulations typically involve dissolving the active ingredient in a solvent blend with the addition of emulsifiers to facilitate dispersion in water for spraying. []

Q10: Are there any safety concerns associated with fenarimol usage?

A10: As with any pesticide, safe and responsible use of fenarimol is essential. While the provided research focuses on its efficacy and mode of action, it underscores the importance of adhering to recommended application rates and safety guidelines to minimize potential risks to human health and the environment. [, , , ]

Q11: In what systems has fenarimol shown efficacy against fungal pathogens?

A11: Fenarimol has demonstrated in vitro and in vivo efficacy against various fungal pathogens, including:

- Venturia inaequalis (apple scab): Studies have shown its effectiveness in controlling apple scab in both greenhouse and orchard settings. [, , , ]

- Uncinula necator (grapevine powdery mildew): Research highlights its efficacy against grapevine powdery mildew, although reduced sensitivity in some isolates has been observed. [, ]

- Penicillium italicum (citrus green mold): Laboratory studies have explored its activity against this citrus fruit pathogen. []

- Aspergillus nidulans: This species has served as a model organism to investigate fenarimol's mode of action and resistance mechanisms. [, ]

Q12: Are there known resistance mechanisms to fenarimol in fungi?

A12: Yes, several mechanisms can contribute to fenarimol resistance in fungi:

- Reduced accumulation: This mechanism involves reduced uptake or increased efflux of the fungicide, preventing it from reaching its target site within the fungal cells. [, , , ]

- Target site mutations: Mutations in the gene encoding 14α-sterol demethylase can alter the enzyme's structure, reducing its sensitivity to fenarimol. [, , , ]

Q13: What analytical techniques are employed to quantify fenarimol residues?

A13: Several analytical methods are used to measure fenarimol residues, including:

- GC-ECD: This technique offers high sensitivity for fenarimol analysis and is commonly employed to monitor residues in various matrices, including fruits, vegetables, and environmental samples. [, , , ]

- HPLC-DAD: This method provides good separation and detection capabilities for fenarimol, allowing for its quantification in complex mixtures. [, ]

- HPLC-DAD/MSD: Combining HPLC with mass spectrometry detection further enhances the selectivity and sensitivity of fenarimol analysis. []

Q14: What is the environmental fate of fenarimol?

A14: Fenarimol can persist in the environment and is subject to various degradation processes, including:

- Photodegradation: Sunlight can break down fenarimol, and this process can be influenced by the presence of other chemicals, such as surfactants and pigments. [, , ]

- Biodegradation: Microorganisms in soil and water can contribute to fenarimol degradation, although the rate can vary depending on environmental conditions. []

- Hydrolysis: Fenarimol can also undergo hydrolysis, breaking down in the presence of water. []

Q15: Are there alternative fungicides available for controlling the same fungal diseases as fenarimol?

A15: Yes, several alternative fungicides with different modes of action can be used to manage the same fungal diseases targeted by fenarimol. These include:

- Other DMI fungicides: While cross-resistance can occur, other DMI fungicides, particularly those with different chemical structures, might offer effective control. [, ]

- Protective fungicides: These fungicides, such as mancozeb and dithianon, act by preventing fungal spore germination or penetration, offering a different mode of action compared to fenarimol. [, , ]

- Biological control agents: In some cases, beneficial microorganisms or natural products can be used to suppress fungal diseases, providing an alternative to synthetic fungicides. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。